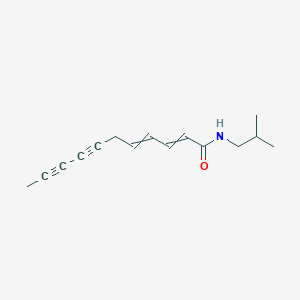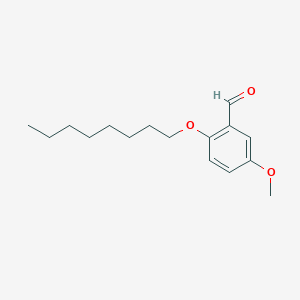![molecular formula C21H26OS B14248842 7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol CAS No. 352457-57-9](/img/structure/B14248842.png)
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol is an organic compound with the molecular formula C21H26OS It is characterized by the presence of a phenylethenyl group attached to a phenoxy moiety, which is further linked to a heptane chain ending in a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylethenyl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the phenylethenyl group.
Attachment to Phenoxy Group: The phenylethenyl group is then attached to a phenol derivative through an etherification reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of Heptane Chain: The phenoxy compound is then reacted with a heptane derivative, typically through a nucleophilic substitution reaction.
Introduction of Thiol Group: Finally, the thiol group is introduced through a thiolation reaction, often using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenylethenyl group can be reduced to form the corresponding alkane.
Substitution: The phenoxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are commonly employed.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted phenoxy and thiol derivatives.
Applications De Recherche Scientifique
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-amine: Contains an amine group instead of a thiol group.
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-ester: Features an ester group in place of the thiol group.
Uniqueness
7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science.
Propriétés
Numéro CAS |
352457-57-9 |
|---|---|
Formule moléculaire |
C21H26OS |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
7-[4-(2-phenylethenyl)phenoxy]heptane-1-thiol |
InChI |
InChI=1S/C21H26OS/c23-18-8-3-1-2-7-17-22-21-15-13-20(14-16-21)12-11-19-9-5-4-6-10-19/h4-6,9-16,23H,1-3,7-8,17-18H2 |
Clé InChI |
ODUUURCFVFAGPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
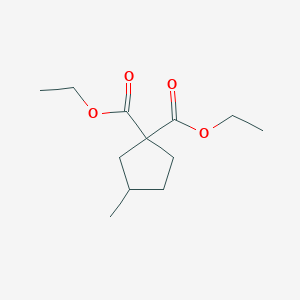
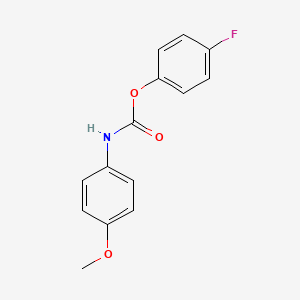
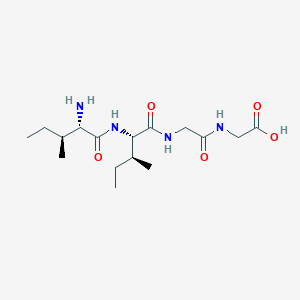
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

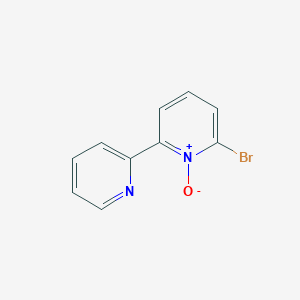
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
